Benzenesulfonamide, N-(1-methyl-1H-indol-5-yl)-
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Overview
Description
N-(1-Methyl-1H-indol-5-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamide-based indole derivatives. Indole derivatives are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The indole moiety, which is a bicyclic structure consisting of a benzene ring fused with a pyrrole ring, is a crucial component in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-1H-indol-5-yl)benzenesulfonamide typically involves the reaction of 1-methylindole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the sulfonyl chloride . The general reaction scheme is as follows:
- Dissolve 1-methylindole in anhydrous dichloromethane.
- Add triethylamine to the solution.
- Slowly add benzenesulfonyl chloride to the reaction mixture while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with dichloromethane.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production methods for N-(1-Methyl-1H-indol-5-yl)benzenesulfonamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-1H-indol-5-yl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The indole moiety can undergo electrophilic substitution reactions, particularly at the C-3 position.
Oxidation Reactions: The compound can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Halogenated or nitrated indole derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Scientific Research Applications
N-(1-Methyl-1H-indol-5-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-Methyl-1H-indol-5-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects . For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-(1-Methyl-1H-indol-3-yl)benzenesulfonamide: Similar structure but with substitution at the C-3 position.
N-(1-Methyl-1H-indol-2-yl)benzenesulfonamide: Substitution at the C-2 position.
Uniqueness
N-(1-Methyl-1H-indol-5-yl)benzenesulfonamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity . The position of the sulfonamide group can affect the compound’s ability to interact with molecular targets and its overall pharmacological profile .
Properties
CAS No. |
741708-82-7 |
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Molecular Formula |
C15H14N2O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
N-(1-methylindol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H14N2O2S/c1-17-10-9-12-11-13(7-8-15(12)17)16-20(18,19)14-5-3-2-4-6-14/h2-11,16H,1H3 |
InChI Key |
YZNITIQIAWPYEQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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